Bienvenue dans la boutique en ligne BenchChem!

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

Antioxidant activity Lipid peroxidation inhibition Counterion structure–activity relationship

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid (CAS 114402-22-1; molecular formula C₁₀H₁₀N₄O₂S; MW 250.28) is a 1,2,4-triazole derivative featuring a thioether-linked acetic acid moiety at the 3-position of the triazole ring, an amino group at N-4, and a phenyl substituent at C-5. The compound belongs to the class of 3-S-substituted 4-amino-1,2,4-triazoles and serves as a key intermediate for generating a diverse library of pharmacologically active salts and amide derivatives.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
CAS No. 114402-22-1
Cat. No. B052573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid
CAS114402-22-1
Molecular FormulaC10H10N4O2S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O
InChIInChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16)
InChIKeyMXKJHOYDQUYSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid (CAS 114402-22-1): A 1,2,4-Triazole-3-thioacetic Acid Scaffold with Counterion-Tunable Bioactivity for Analgesic, Diuretic, and Antioxidant Drug Discovery Programs


[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid (CAS 114402-22-1; molecular formula C₁₀H₁₀N₄O₂S; MW 250.28) is a 1,2,4-triazole derivative featuring a thioether-linked acetic acid moiety at the 3-position of the triazole ring, an amino group at N-4, and a phenyl substituent at C-5 . The compound belongs to the class of 3-S-substituted 4-amino-1,2,4-triazoles and serves as a key intermediate for generating a diverse library of pharmacologically active salts and amide derivatives [1]. Its free carboxylic acid group permits systematic counterion exchange (e.g., methylammonium, piperidinium, morpholinium), which has been shown to profoundly modulate antioxidant, analgesic, and diuretic activities—differentiation that is inaccessible to non-acidic triazole analogs such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol [2].

Why 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, Ethyl Ester, or Other In-Class Analogs Cannot Substitute for [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid in Target-Oriented Synthesis and Salt-Based Drug Candidate Development


Procurement decisions that treat all 4-amino-5-phenyl-1,2,4-triazole-3-thio derivatives as interchangeable overlook a critical structure–activity determinant: the free carboxylic acid group of CAS 114402-22-1 is the essential handle for generating biologically active salt forms whose pharmacological profiles are exquisitely sensitive to the choice of counterion [1]. The parent thiol (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 22706-11-2) lacks this ionizable moiety entirely, while the ethyl ester (CAS 169304-24-9) requires an additional hydrolysis step and cannot directly form the methylammonium, piperidinium, or morpholinium salts that have demonstrated differentiated analgesic, antioxidant, and diuretic activities in preclinical models [2]. Evidence shows that simply replacing the morpholinium counterion with piperidinium in salts derived from CAS 114402-22-1 increases radical-scavenging activity from 18.18% to 74.95%—a 4.1-fold change that is structurally impossible with non-carboxylate analogs [3].

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid: Quantitative Head-to-Head Comparator Evidence for Differentiated Salt-Form Pharmacology, Antioxidant Potency, and Clinical Candidate Advancement


Piperidinium vs. Morpholinium Salt of CAS 114402-22-1: A 4.1-Fold Increase in Radical-Scavenging Activity Driven Solely by Counterion Identity

In a controlled in vitro study using the non-enzymatic initiation of lipid peroxide oxidation (TBK-AP assay), the piperidinium salt of 2-(4-amino-5-phenyl-1,2,4-triazole-3-ylthio)acetic acid (compound 2c) exhibited antioxidant activity (AOA) of 74.95%, whereas the morpholinium salt of the identical parent acid (compound 2d) showed only 18.18% inhibition [1]. The quantified difference—a 4.1-fold increase—is attributable exclusively to the exchange of the morpholine counterion for piperidine; the triazole-thioacetate anion remains structurally identical. This finding demonstrates that the free acid form of CAS 114402-22-1 is a non-redundant starting material for salt screening, as the activity of the final salt is not predictable from the anion scaffold alone.

Antioxidant activity Lipid peroxidation inhibition Counterion structure–activity relationship

Piperidinium Salt of CAS 114402-22-1 vs. Reference Analgesic Analgin (Metamizole): Equivalent Analgesic Efficacy Achieved at Substantially Lower Doses in the Rat Thermal Pain Model

In a thermal-stimulation nociceptive model using non-linear white rats (185–229 g), the piperidinium salt of 2-(4-amino-5-phenyl-4H-1,2,4-triazole-3-ylthio)acetic acid demonstrated analgesic activity comparable to the reference drug analgin (metamizole), but at considerably lower administered doses [1]. The study explicitly reported that substitution of the morpholine cation by piperidine in the salt molecule led to the sudden appearance of analgesic activity, whereas the morpholine salt was inactive [1]. This establishes a binary on/off switch governed by counterion identity—morpholinium salt inactive, piperidinium salt active—providing a uniquely interpretable structure–activity relationship. Acute toxicity was pre-determined by the express method of V. B. Prozorovskiy, confirming dosage safety margins [1].

Analgesic activity Central nociception Triazole salt pharmacology

Methylammonium Salt (Methamitrile) of CAS 114402-22-1 Advanced to Clinical Trials as a Diuretic Drug Candidate: Translational Differentiation from Structurally Related Triazole Analogs

Methylammonium 2-(4-amino-5-phenyl-4H-1,2,4-triazole-3-ylsulfanyl)acetate, designated 'Methamitrile,' was identified as the lead compound from a pharmacological screen of 231 1,2,4-triazole derivatives and was formally recommended for clinical trials as a promising diuretic drug [1]. The full preclinical package included determination of acute and subchronic toxicity parameters, pharmacokinetic profiling, dosage justification, development of a finished dosage formulation, and a draft design specification—milestones that distinguish Methamitrile from the numerous 1,2,4-triazole derivatives that have only been tested in single-dose in vitro or acute in vivo screens without translational follow-through [1]. By contrast, closely related 2-(5-phenoxymethyl)-4-R1-1,2,4-triazole-3-ylthio)acetic acids and their salts, while also exhibiting diuretic activity, have not been reported as having advanced to a formal clinical trial recommendation [2].

Diuretic drug development Clinical candidate Triazole acetic acid salts

Tablet Formulation of the Methylammonium Salt of CAS 114402-22-1 Using Wet Granulation: Excipient Compatibility and Pharmaco-Technological Parameter Optimization

A systematic pharmaceutical development study investigated 16 excipients across four functional categories (diluents, disintegrating agents, binders, glidants/lubricants) using a four-factor Graeco-Latin square experimental design to optimize the pharmaco-technological properties of methylammonium 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate tablets prepared by wet granulation [1]. The optimal excipient combination was identified as: sugar powder (diluent), sodium croscarmellose (disintegrating agent), 4% PVP 17K solution (binder), and sodium laurylsulfate (glidant/lubricant) [1]. The study established measurable quality attributes—uniformity of mass, friability, disintegration time, and crushing resistance—that meet pharmacopoeial standards for oral solid dosage forms [1]. This formulation know-how is specific to the methylammonium salt of CAS 114402-22-1 and would require re-optimization for any other triazole-thioacetic acid derivative due to differences in salt-form physicochemical properties.

Pharmaceutical formulation Tablet development Salt-form manufacturability

Antifungal Activity of 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl)acetamide Derivatives vs. Fluconazole Against Candida spp.: Target Compound as the Essential Synthetic Precursor

A series of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl)acetamides, synthesized directly from CAS 114402-22-1 via amide coupling with substituted anilines, were evaluated for antifungal activity against Candida spp. alongside the standard agent fluconazole [1]. Most compounds exhibited comparable antifungal activity to fluconazole, while also showing weak antibacterial activity and HIV-1 reverse transcriptase (RT) inhibitory activity (the most active compound, 7i, achieved 52% HIV RT inhibition) [1]. This study establishes CAS 114402-22-1 as the gateway intermediate for accessing a dual antifungal–antiviral chemotype; the free carboxylic acid is required for amide bond formation with substituted anilines, a derivatization route unavailable to the corresponding thiol or ester analogs without additional synthetic steps [1].

Antifungal activity HIV reverse transcriptase inhibition Triazole-acetamide derivatives

Salt-Form AOA Benchmarking Against Ascorbic Acid and Thiotriazoline: Methylammonium Salt of the 2-Bromophenyl Analog Outperforms Both Reference Antioxidants

In the same antioxidant screening study, the methylammonium salt of the 2-bromophenyl analog (3b, i.e., 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid methylammonium salt) reduced TBK-AP content by 80.31% (p < 0.001), exceeding the reference antioxidant ascorbic acid by 45.05% and the prototype drug thiotriazoline by 36.64% [1]. While this data point pertains to the 2-bromophenyl analog rather than the 2-phenyl (unsubstituted) compound, it establishes a class-level principle: the methylammonium salt form of 4-amino-1,2,4-triazole-3-thioacetic acids can achieve antioxidant potency superior to clinically used reference antioxidants [1]. The free acid of the unsubstituted phenyl compound (CAS 114402-22-1) is the direct synthetic precursor for preparing analogous benchmarked salt forms.

Antioxidant benchmarking Reference standard comparison Structure–activity relationship

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid: High-Impact Procurement Scenarios for Analgesic, Diuretic, and Antioxidant Drug Discovery and Pharmaceutical Development


Counterion Screening Campaigns for Analgesic and Antioxidant Lead Optimization Using CAS 114402-22-1 as the Common Synthetic Intermediate

Research groups conducting systematic counterion exchange screening on the 2-(4-amino-5-phenyl-4H-1,2,4-triazole-3-ylthio)acetate anion can use CAS 114402-22-1 as the single starting material to generate a panel of pharmacologically distinct salts. As demonstrated by the piperidinium vs. morpholinium comparison, counterion identity alone can toggle antioxidant activity from 18.18% to 74.95% [1] and analgesic activity from inactive to analgin-comparable efficacy [2]. Procuring the free acid enables parallel salt synthesis without committing to a single counterion at the procurement stage. This scenario applies to medicinal chemistry teams pursuing multi-parameter optimization of triazole-based non-opioid analgesics or radical-scavenging therapeutics.

Preclinical Development of Methamitrile (Methylammonium Salt) as an Orally Bioavailable Diuretic Drug Candidate

Methamitrile—the methylammonium salt of CAS 114402-22-1—is the only compound in the 1,2,4-triazole-3-thioacetic acid series to have completed a full preclinical package including acute and subchronic toxicity, pharmacokinetic profiling, dosage justification, tablet formulation development, and a formal clinical trial recommendation [1]. Contract research organizations (CROs) and pharmaceutical development teams can procure CAS 114402-22-1, convert it to Methamitrile using established salt-formation protocols, and adopt the published wet granulation tablet formulation (sugar powder diluent, sodium croscarmellose disintegrant, 4% PVP 17K binder, sodium laurylsulfate glidant/lubricant) [2] to accelerate first-in-human formulation development with reduced excipient compatibility risk.

Synthesis of Dual Antifungal–Antiviral Acetamide Libraries via Amide Coupling at the Carboxylic Acid Handle of CAS 114402-22-1

Medicinal chemistry programs targeting the co-inhibition of fungal pathogens and HIV-1 reverse transcriptase can utilize CAS 114402-22-1 for direct amide coupling with substituted anilines, generating 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl)acetamide libraries. Published data confirm that derivatives from this route achieve antifungal activity comparable to fluconazole against Candida spp. and HIV RT inhibition up to 52% [1]. The free carboxylic acid is the mandatory functional group for this derivatization; procurement of the ethyl ester, thiol, or other non-carboxylate analogs would necessitate additional synthetic steps with attendant yield losses.

Structure–Activity Relationship Studies on the Impact of C5-Phenyl Substitution on Antioxidant Potency in 4-Amino-1,2,4-triazole-3-thioacetic Acid Salts

Comparative antioxidant data from the 2-bromophenyl analog indicate that introduction of a bromine atom at the C2 position of the phenyl ring of the triazole-thioacetic acid scaffold can elevate antioxidant activity to exceed that of ascorbic acid by 45.05% [1]. CAS 114402-22-1 (unsubstituted phenyl) serves as the baseline comparator scaffold for systematic SAR exploration of C5-phenyl ring substitution effects. Procurement of the unsubstituted parent acid enables both direct salt screening and use as a synthetic precursor for introducing halogen, alkyl, or alkoxy substituents onto the phenyl ring in subsequent diversification steps. This scenario is relevant to academic and industrial groups mapping the pharmacophoric requirements for maximal radical-scavenging activity in this compound class.

Quote Request

Request a Quote for [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.